1-(Cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1,4-diazepane is a complex organic compound with the CAS Number 2548983-76-0. This compound is characterized by its unique structural features, including a cyclopropanesulfonyl group and a pyrazolo[1,5-a]pyrazine moiety. The molecular formula of this compound is , giving it a molecular weight of approximately 347.4352 g/mol .
This compound falls under the category of sulfonyl-containing heterocycles and is classified as a diazepane derivative. Its unique structural characteristics allow it to interact with biological systems, making it a subject of interest in pharmaceutical research.
The synthesis of 1-(cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1,4-diazepane involves several steps that typically include the construction of the diazepane ring followed by the introduction of the cyclopropanesulfonyl and pyrazolo[1,5-a]pyrazine substituents.
The detailed synthetic pathway may vary based on the specific reagents and conditions used.
The molecular structure of 1-(cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1,4-diazepane can be represented using its SMILES notation: O=S(=O)(C1CC1)N1CCN(CC1)c1nccn2c1cc(n2)C1CC1 .
Key structural features include:
The compound can undergo various chemical reactions typical for sulfonyl-containing compounds and diazepanes:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The mechanism of action for 1-(cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1,4-diazepane is not fully elucidated but may involve:
Research into similar compounds suggests that sulfonamide derivatives often exhibit antimicrobial or anti-inflammatory properties, which could be relevant for this compound's biological profile.
Relevant data on these properties can inform its handling and application in laboratory settings.
The potential applications for 1-(cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1,4-diazepane include:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5